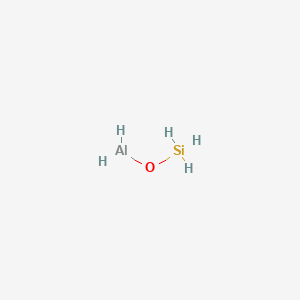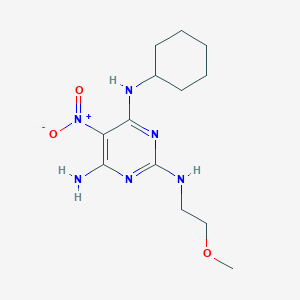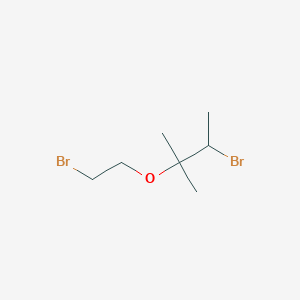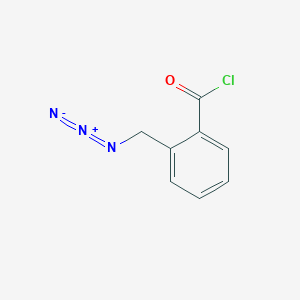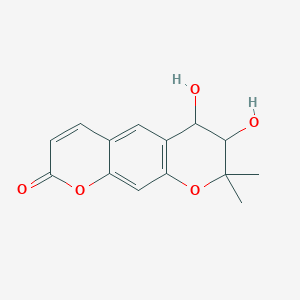
(+)-Decurusidinol
Vue d'ensemble
Description
(+)-Decurusidinol is a chemical compound known for its unique properties and potential applications in various fields It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Decurusidinol typically involves several steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the desired enantiomer with high purity. The scalability of the process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Decurusidinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(+)-Decurusidinol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (+)-Decurusidinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+)-Decurusidinol include other chiral molecules with related structures and properties. Examples include:
(-)-Decurusidinol: The enantiomer of this compound with a mirror-image arrangement.
Chiral alcohols: Compounds with similar functional groups and chiral centers.
Chiral amines: Molecules with nitrogen-containing functional groups and chiral centers.
Uniqueness
This compound is unique due to its specific three-dimensional arrangement and the resulting chiral properties. This uniqueness makes it valuable in applications requiring high selectivity and specificity, such as in asymmetric synthesis and chiral recognition.
Propriétés
IUPAC Name |
3,4-dihydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-14/h3-6,12-13,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXYBYCLCBXBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135961 | |
| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-2-one, 7,8-dihydro-6,7-dihydroxy-8,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27368-67-8 | |
| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-2-one, 7,8-dihydro-6,7-dihydroxy-8,8-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27368-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-2-one, 7,8-dihydro-6,7-dihydroxy-8,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


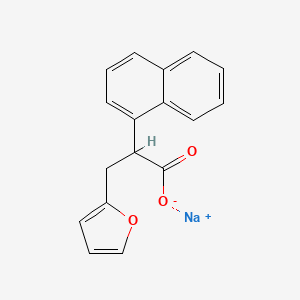
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
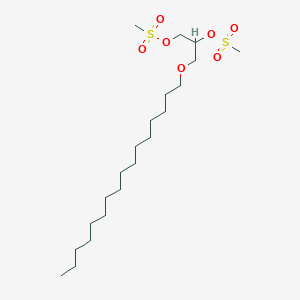
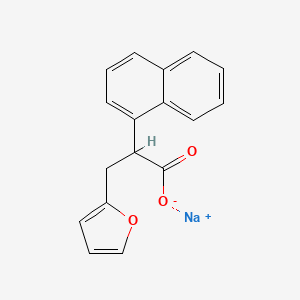
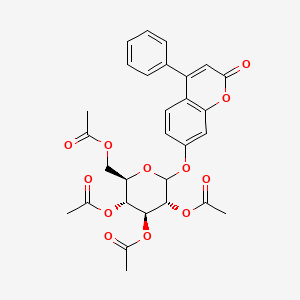

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
